molecular formula C10H13NO2 B13654311 Methyl 4-isopropylnicotinate

Methyl 4-isopropylnicotinate

Cat. No.: B13654311
M. Wt: 179.22 g/mol
InChI Key: GCQXBTGDMSOSMA-UHFFFAOYSA-N
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Description

Methyl 4-isopropylnicotinate is an organic compound that belongs to the class of nicotinic acid esters It is characterized by the presence of a methyl ester group attached to the nicotinic acid structure, with an isopropyl group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-isopropylnicotinate typically involves the esterification of 4-isopropylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-isopropylnicotinic acid+methanolsulfuric acidMethyl 4-isopropylnicotinate+water\text{4-isopropylnicotinic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 4-isopropylnicotinic acid+methanolsulfuric acid​Methyl 4-isopropylnicotinate+water

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous esterification processes. This involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving the pyridine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring. Reagents such as sodium hydroxide can facilitate these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 4-isopropylnicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its use in topical formulations for pain relief due to its vasodilatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-isopropylnicotinate involves its interaction with biological membranes, leading to vasodilation. This effect is primarily due to the release of prostaglandins, which are locally acting compounds that cause the dilation of blood vessels. The compound targets peripheral blood capillaries, enhancing local blood flow and providing relief from muscle and joint pain.

Comparison with Similar Compounds

    Methyl nicotinate: Similar in structure but lacks the isopropyl group. Used for similar applications in pain relief.

    Ethyl nicotinate: Another ester of nicotinic acid with an ethyl group instead of a methyl group.

    Methyl isonicotinate: Similar ester structure but with the ester group at a different position on the pyridine ring.

Uniqueness: Methyl 4-isopropylnicotinate is unique due to the presence of the isopropyl group, which can influence its biological activity and physical properties. This structural variation can lead to differences in its efficacy and application compared to other nicotinic acid esters.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 4-propan-2-ylpyridine-3-carboxylate

InChI

InChI=1S/C10H13NO2/c1-7(2)8-4-5-11-6-9(8)10(12)13-3/h4-7H,1-3H3

InChI Key

GCQXBTGDMSOSMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NC=C1)C(=O)OC

Origin of Product

United States

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